molecular formula C23H25NO5 B2600896 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 846584-12-1

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2600896
CAS RN: 846584-12-1
M. Wt: 395.455
InChI Key: VULJBWKHMWPDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polymeric Materials

Research by Yigit et al. (2015) explored the synthesis of novel poly(2,5-dithienylpyrrole) derivatives functionalized with strong chromophore units such as azobenzene, coumarin, and fluorescein. These derivatives, including structures related to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, exhibit unique electrochemical and optoelectronic characteristics, suggesting potential applications in electrochromic devices and optoelectronics due to their color-changing properties under different states and good long-term stability (Yigit et al., 2015).

Antitumor Activities

A study by Kwon et al. (2015) synthesized a series of novel terpyridine-skeleton molecules, incorporating conformational rigidity and targeting topoisomerases. While not directly mentioning 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, related compounds demonstrated significant inhibition of tumor growth and metastasis in animal models, indicating the potential for antitumor applications (Kwon et al., 2015).

Synthetic Methodologies

Research by Osipov et al. (2018) on the synthesis of β-(о-hydroxybenzyl)pyridines via three-component condensation highlights the synthetic versatility of compounds related to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. This work underlines the compound's relevance in facilitating the development of novel synthetic methodologies for pyridine derivatives (Osipov et al., 2018).

Neuroprotective and Anti-neuroinflammatory Properties

A study on the chemical constituents from the fermented mycelia of the medicinal fungus Xylaria nigripes identified compounds with structures similar to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. These compounds demonstrated neuroprotective and anti-neuroinflammatory properties, suggesting potential applications in treating neurological disorders (Xiong et al., 2016).

Monoamine Oxidase Inhibitors

Mattsson et al. (2014) synthesized a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, showing selective inhibition of human monoamine oxidase A. This research indicates the potential of compounds like 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one in developing new treatments for disorders associated with monoamine oxidase A, such as depression (Mattsson et al., 2014).

Antimicrobial Activity

Research by Regal et al. (2020) into new coumarin and dicoumarol derivatives, including methods that might involve compounds akin to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, found that these compounds have appreciable antimicrobial activities. This underscores the compound's relevance in the development of new antimicrobial agents (Regal et al., 2020).

properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-27-19-8-4-5-9-20(19)29-22-15(2)28-23-16(21(22)26)10-11-18(25)17(23)14-24-12-6-7-13-24/h4-5,8-11,25H,3,6-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJBWKHMWPDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.